molecular formula C23H32N4O4S2 B2387811 9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide CAS No. 864841-65-6

9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B2387811
CAS No.: 864841-65-6
M. Wt: 492.65
InChI Key: UQLYXHSELSEALH-UHFFFAOYSA-N
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Description

9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a hydrazono group and disulfonamide functionalities attached to a fluorene core.

Preparation Methods

The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydrazono or disulfonamide groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique structure and reactivity. Additionally, it is being explored for its environmental applications, such as in the development of new materials for pollution control and waste management.

Mechanism of Action

The mechanism of action of 9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The hydrazono group can participate in redox reactions, while the disulfonamide functionalities can interact with various biological molecules, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play key roles in cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide stands out due to its unique combination of hydrazono and disulfonamide groups attached to a fluorene core. Similar compounds include other fluorene derivatives with different substituents, such as 9-((aminocarbonyl)hydrazono)-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide . These compounds share some structural similarities but differ in their specific functional groups and reactivity, leading to distinct properties and applications.

Properties

IUPAC Name

9-hydrazinylidene-2-N,7-N-bis(3-methylbutyl)fluorene-2,7-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4S2/c1-15(2)9-11-25-32(28,29)17-5-7-19-20-8-6-18(33(30,31)26-12-10-16(3)4)14-22(20)23(27-24)21(19)13-17/h5-8,13-16,25-26H,9-12,24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYXHSELSEALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NN)C=C(C=C3)S(=O)(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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